1,3-Bis(DI-tert-butylphosphino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

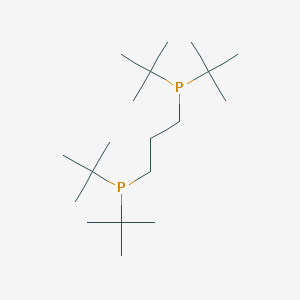

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJILYPCZXWVDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337908 | |

| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121115-33-1 | |

| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,3-Bis(di-tert-butylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand. The information is curated for researchers, scientists, and professionals in drug development who utilize such compounds in catalysis and synthesis.

Core Physical Properties

This compound, with the chemical formula C19H42P2, is a key organophosphorus compound.[1] Its utility in various chemical reactions necessitates a thorough understanding of its physical characteristics. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C19H42P2 | [1] |

| Molecular Weight | 332.5 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 35-37 °C | |

| Boiling Point | 379.2 ± 25.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water (calculated) | [3] |

| XLogP3 | 6.86 (Calculated) | [2] |

Experimental Protocols

Determination of Melting Point for Air-Sensitive Solids

Given the air-sensitive nature of many phosphine ligands, determining their melting point requires specific handling to prevent oxidation, which can lead to inaccurate measurements. The following is a general protocol for determining the melting point of an air-sensitive solid like this compound using a capillary melting point apparatus under an inert atmosphere.

Materials:

-

Melting point apparatus

-

Glass capillaries (sealed at one end)

-

Schlenk line or glovebox

-

Nitrogen or Argon gas (high purity)

-

The air-sensitive compound

-

Spatula

Procedure:

-

Inert Atmosphere Preparation: All manipulations of the air-sensitive compound should be performed under an inert atmosphere. This can be achieved in a glovebox or on a Schlenk line.

-

Sample Preparation:

-

Inside the glovebox or under a positive pressure of inert gas, finely crush a small amount of the solid sample.

-

Load the finely crushed sample into the open end of a glass capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary gently on a hard surface to pack the sample tightly at the bottom.

-

-

Sealing the Capillary (Optional but Recommended):

-

If the compound is particularly sensitive or volatile, the capillary can be flame-sealed under a stream of inert gas. This is done by carefully heating the open end of the capillary with a small flame until it melts and seals.

-

-

Melting Point Measurement:

-

Place the prepared capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) to get an approximate melting point.

-

For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 0.5-1 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical synthetic route for this compound, adapted from the synthesis of similar diphosphine ligands. The process involves the reaction of a dihalopropane with a phosphide anion.

References

In-Depth Technical Guide: 1,3-Bis(di-tert-butylphosphino)propane

CAS Number: 121115-33-1 Molecular Formula: C₁₉H₄₂P₂

This technical guide provides a comprehensive overview of 1,3-Bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand used in organometallic chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as dtbpp, is an organophosphorus compound featuring two di-tert-butylphosphino groups linked by a three-carbon propane backbone. The bulky tert-butyl groups create a sterically hindered environment around the phosphorus atoms, influencing its coordination chemistry and catalytic activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 332.48 g/mol | [1] |

| Exact Mass | 332.276184 u | [1] |

| Appearance | Not specified (typically a solid) | |

| Boiling Point (Predicted) | 379.2 ± 25.0 °C | [1] |

| Flash Point (Predicted) | 192.8 ± 29.5 °C | [1] |

| XLogP3 | 6.86 | [1] |

| PSA | 0 | [1] |

| InChIKey | FJILYPCZXWVDMD-UHFFFAOYSA-N | [1] |

Synthesis

Theoretical Synthetic Pathway

The synthesis would likely proceed via the reaction of lithium di-tert-butylphosphide with 1,3-dichloropropane or 1,3-dibromopropane.

Postulated Experimental Protocol

This protocol is adapted from the synthesis of 1,3-bis(diphenylphosphino)propane and would require significant optimization for the target molecule.

Materials and Reagents:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dichloropropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Anhydrous, deoxygenated solvents for recrystallization (e.g., pentane or hexane)

Procedure:

-

Preparation of Lithium di-tert-butylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C. Slowly add di-tert-butylphosphine (2.0 equivalents) to the stirred THF. Add n-BuLi (2.0 equivalents) dropwise. The formation of the lithium phosphide is expected.

-

Reaction with 1,3-Dichloropropane: Cool the reaction mixture to 0 °C. Slowly add a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of degassed water. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers and dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product would likely require purification by recrystallization from a suitable solvent or by chromatography.

Applications in Catalysis

This compound is expected to serve as a bulky, electron-rich bidentate ligand for transition metal catalysts, particularly for palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl groups can promote reductive elimination and stabilize low-coordinate metal centers, potentially leading to high catalytic activity.

While specific, detailed applications with quantitative data for this ligand are not widely reported, its structural similarity to other bulky phosphine ligands suggests its potential utility in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction where a ligand like this compound would be employed.

Spectroscopic Data

-

³¹P NMR: This would be the most informative technique, showing a single resonance for the two equivalent phosphorus atoms. The chemical shift would be indicative of the electron-rich nature of the phosphine.

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl groups and the propane backbone.

-

¹³C NMR: This would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling

Organophosphine compounds are often air-sensitive and can be toxic. This compound should be handled in a well-ventilated fume hood, under an inert atmosphere, by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a potentially valuable ligand for catalysis due to its bulky and electron-donating properties. However, a notable lack of detailed experimental data in the public domain, including its synthesis and specific catalytic applications with performance metrics, currently limits its widespread adoption. Further research and publication of detailed experimental procedures and catalytic studies are necessary to fully elucidate the potential of this ligand in synthetic chemistry. Professionals in drug development may find this ligand of interest for novel cross-coupling reactions in the synthesis of complex pharmaceutical intermediates, provided that its catalytic efficacy can be demonstrated and documented.

References

An In-depth Technical Guide to 1,3-Bis(di-tert-butylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(di-tert-butylphosphino)propane, a bidentate phosphine ligand increasingly utilized in synthetic chemistry. The document details its chemical and physical properties, a representative synthesis protocol, and its application in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.

Core Properties of this compound

This compound is an organophosphorus compound valued for its role as a bulky and electron-donating ligand in coordination chemistry. Its structure allows it to form stable chelate rings with transition metals, thereby enhancing the catalytic activity and selectivity of various chemical transformations.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 332.48 g/mol | [1] |

| Molecular Formula | C₁₉H₄₂P₂ | [1] |

| CAS Number | 121115-33-1 | [1] |

| Boiling Point | 379.2 ± 25.0 °C | Predicted[1] |

| Flash Point | 192.8 ± 29.5 °C | Predicted[1] |

| Solubility in Water | 1.0 x 10⁻⁴ g/L (25 °C) | Calculated |

| XLogP3 | 6.86 |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent the oxidation of the phosphine.

-

Materials and Reagents:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dichloropropane or 1,3-Dibromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Anhydrous, degassed solvent for purification (e.g., pentane or hexane)

-

-

Procedure:

-

Preparation of Lithium Di-tert-butylphosphide:

-

To a flame-dried Schlenk flask containing anhydrous THF and cooled to 0 °C, slowly add di-tert-butylphosphine.

-

Dropwise, add an equimolar amount of n-BuLi to the stirred solution. The formation of the lithium phosphide is typically accompanied by a color change.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.

-

-

Reaction with 1,3-Dihalopropane:

-

Cool the lithium di-tert-butylphosphide solution back to 0 °C.

-

Slowly add a solution of 1,3-dihalopropane (0.5 equivalents) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or hexanes).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent or by chromatography on silica gel under an inert atmosphere.

-

-

Applications in Catalysis

This compound is primarily used as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Logical Relationship: Role of the Ligand in Catalysis

Caption: The role of this compound in catalysis.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium complexes with phosphine ligands like this compound.

-

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide)

-

Aryl boronic acid

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and the this compound ligand.

-

The aryl halide, aryl boronic acid, and base are then added to the vessel.

-

Anhydrous solvent is added, and the vessel is sealed.

-

The reaction mixture is heated with stirring for a specified time, and the progress of the reaction is monitored by a suitable technique (e.g., GC-MS, TLC, LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

-

Catalytic Cycle Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a critical role in each step of this cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the NMR Data of Diphosphine Ligands: A Case Study of 1,3-Bis(diphenylphosphino)propane

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of public domain NMR spectral data for 1,3-Bis(di-tert-butylphosphino)propane, this guide utilizes the comprehensive and well-documented NMR data of its close structural analog, 1,3-Bis(diphenylphosphino)propane (dppp) , as a representative example. The principles of spectral interpretation and experimental procedures are broadly applicable to diphosphine ligands of this class.

Introduction

Diphosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus atoms and the length of the backbone connecting them. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these ligands, providing detailed information about their structure, purity, and behavior in solution. This guide provides a detailed overview of the ¹H, ¹³C, and ³¹P NMR data for 1,3-bis(diphenylphosphino)propane (dppp) and outlines the experimental protocols for acquiring such data, with special consideration for the air-sensitive nature of many phosphine ligands.

Molecular Structure of this compound

Below is a diagram illustrating the chemical structure of the target molecule, this compound.

NMR Data for 1,3-Bis(diphenylphosphino)propane (dppp)

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for dppp.

Table 1: ¹H NMR Data for dppp

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| P-CH₂-CH₂ -CH₂-P | 1.85 - 1.95 | m | - |

| P-CH₂ -CH₂-CH₂ -P | 2.20 - 2.30 | m | - |

| Phenyl-H (ortho, meta, para) | 7.25 - 7.40 | m | - |

Table 2: ¹³C NMR Data for dppp[1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | P-C Coupling Constant (J) Hz |

| P-CH₂-C H₂-CH₂-P | 22.74 | t | - |

| P -CH₂-CH₂-CH₂-P | 29.96 | t | - |

| Phenyl-C (para) | 128.68 | s | - |

| Phenyl-C (ortho/meta) | 128.83 | d | - |

| Phenyl-C (ortho/meta) | 132.90 | d | - |

| Phenyl-C (ipso) | 138.83 | d | - |

Table 3: ³¹P NMR Data for dppp

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |

| (Ph₂P )₂C₃H₆ | -17.4 | s |

Experimental Protocols

The acquisition of high-quality NMR spectra for phosphine ligands requires careful sample preparation, especially given their propensity for oxidation.

General Sample Preparation for Air-Sensitive Phosphine Ligands

-

Drying of Glassware: All glassware, including the NMR tube and cap, should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.

-

Solvent Degassing: Deuterated NMR solvent (e.g., CDCl₃, C₆D₆, THF-d₈) should be degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes.

-

Inert Atmosphere: The sample should be prepared in a glovebox or using Schlenk line techniques under an inert atmosphere.

-

Sample Dissolution: Weigh the desired amount of the phosphine ligand (typically 5-20 mg for ¹H and ³¹P NMR, and 20-50 mg for ¹³C NMR) into a vial. Using a syringe, transfer the degassed deuterated solvent (typically 0.6-0.7 mL) into the vial and gently agitate to dissolve the sample.

-

Transfer to NMR Tube: Transfer the solution to the NMR tube using a syringe or a cannula.

-

Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For highly sensitive samples, the use of a J. Young NMR tube or flame-sealing is recommended.

NMR Spectrometer Parameters

The following are typical parameters for acquiring NMR spectra of diphosphine ligands. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or equivalent)

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

-

³¹P{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 2-5 seconds

-

Referencing: The spectrum is typically referenced externally to 85% H₃PO₄ at 0 ppm.

-

Experimental Workflow Diagram

The following flowchart illustrates the general workflow for the NMR analysis of an air-sensitive phosphine ligand.

The Steric Signature of a Bulky Ligand: A Technical Guide to the Cone Angle of 1,3-Bis(di-tert-butylphosphino)propane

For Immediate Release

This technical guide provides a comprehensive overview of the ligand cone angle, a critical parameter in coordination chemistry and catalysis, with a specific focus on the sterically demanding bidentate phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document is intended for researchers, scientists, and drug development professionals who utilize transition metal catalysis and require a deep understanding of ligand steric effects.

Introduction to the Ligand Cone Angle

In the realm of coordination chemistry and homogeneous catalysis, the steric and electronic properties of ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. The concept of the ligand cone angle (θ), first introduced by Chadwick A. Tolman, provides a quantitative measure of the steric bulk of a ligand.[1] It is defined as the solid angle formed at the metal center, with the vertex of the cone at the metal and the perimeter defined by the outermost extent of the ligand's van der Waals spheres.[1] This parameter is particularly crucial for phosphine ligands, where the substituents on the phosphorus atom can be systematically varied to fine-tune the steric environment around the metal center.

For bidentate phosphine ligands such as this compound, the concept of a single cone angle is more complex. The overall steric profile is a function of the individual phosphine cone angles and the chelate bite angle, which is the P-M-P bond angle formed upon coordination to a metal center.

Quantitative Steric Parameters

For diphosphines, an approximation of the cone angle can be derived by considering half the chelate bite angle. For a propane backbone, a bite angle of around 90° is often assumed.[1] However, for a precise understanding, computational methods are the preferred approach.

| Parameter | Description | Method of Determination | Estimated/Calculated Value |

| Cone Angle (θ) | A measure of the steric bulk of each individual phosphine group. | Computational Chemistry (DFT) | ~182° (for P(t-Bu)₃) |

| Bite Angle | The P-M-P bond angle in a metal complex. | X-ray Crystallography / Computational | ~90° (for propane backbone) |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Computational Chemistry | High (qualitative) |

Note: The cone angle for P(t-Bu)₃ is provided as a close approximation for the individual phosphine units in dtbpp. The actual cone angle in the bidentate ligand will be influenced by the propane backbone.

Methodologies for Determining Ligand Cone Angle

The determination of a ligand cone angle can be approached through both experimental and computational methodologies.

Experimental Determination

The original method developed by Tolman involved the use of physical space-filling (CPK) models of nickel-phosphine complexes to measure the angle.[1] However, modern experimental determination relies heavily on X-ray crystallography .

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of a metal complex containing the this compound ligand are grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the three-dimensional atomic structure of the molecule. The positions of all atoms are refined to achieve the best fit between the calculated and observed diffraction patterns.

-

Cone Angle Measurement: Once the atomic coordinates are determined, the cone angle can be calculated. A standard metal-phosphorus bond length (e.g., 2.28 Å for nickel) is used as the vertex of the cone.[2] The angle is then measured to encompass the van der Waals radii of the outermost atoms of the ligand.

Computational Determination

With the advancement of computational chemistry, the in-silico calculation of ligand cone angles has become a powerful and widely used tool. Density Functional Theory (DFT) and Molecular Mechanics (MM) are the primary methods employed.[3]

Computational Protocol: DFT Calculation of Cone Angle

-

Ligand Geometry Optimization: The three-dimensional structure of the this compound ligand coordinated to a metal center (e.g., Nickel) is built using molecular modeling software. A conformational search using molecular mechanics may be performed initially to identify low-energy conformers.[3]

-

DFT Calculation: The geometry of the metal-ligand complex is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* for the ligand and an appropriate effective core potential for the metal). This calculation provides the precise atomic coordinates of the lowest energy conformation.

-

Cone Angle Calculation: A script or software is used to calculate the exact cone angle from the optimized coordinates.[4] This involves defining the metal atom as the vertex and calculating the angle of a cone that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.

Visualizing the Cone Angle Concept

The following diagrams illustrate the concept of the ligand cone angle and the workflow for its computational determination.

Caption: Conceptual diagram of a ligand cone angle.

Caption: Workflow for computational determination of a ligand cone angle.

Conclusion

The ligand cone angle is an indispensable parameter for understanding and predicting the behavior of transition metal complexes. For bulky bidentate ligands like this compound, a comprehensive steric profile requires consideration of both the individual phosphine cone angles and the chelate bite angle. While experimental determination via X-ray crystallography provides definitive structural information, computational methods offer a powerful and accessible means to predict and analyze these crucial steric properties. The methodologies and concepts outlined in this guide provide a robust framework for researchers to evaluate the steric influence of dtbpp and other phosphine ligands in their catalytic systems.

References

Probing the Influence of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp): A Technical Guide to its Steric and Electronic Parameters

For Immediate Release

This technical guide provides a comprehensive overview of the key steric and electronic parameters of the bidentate phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document is intended for researchers, scientists, and professionals in the fields of catalysis, organometallic chemistry, and drug development who utilize phosphine ligands in their work.

Introduction

This compound, commonly abbreviated as dtbpp, is a bulky and electron-rich chelating phosphine ligand. Its unique combination of steric hindrance and strong electron-donating ability makes it a valuable ligand in a variety of catalytic applications, influencing reaction rates, selectivity, and the stability of catalytic intermediates. A quantitative understanding of its steric and electronic properties is crucial for rational catalyst design and reaction optimization. This guide summarizes the key parameters—Tolman's cone angle and electronic parameter—and provides detailed experimental protocols for their determination.

Steric and Electronic Parameters of dtbpp

The steric and electronic properties of phosphine ligands are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. While specific experimentally determined values for dtbpp are not prominently available in the reviewed literature, estimations and expected trends can be inferred from data for structurally similar phosphine ligands.

| Parameter | Description | Value for dtbpp | Notes |

| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand at the metal center. It is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. | Estimated: 180° - 190° | This is an estimation based on the values for similar bulky phosphines like tri-tert-butylphosphine (182°). The propane backbone will influence the exact angle. The bite angle is also a critical steric parameter for bidentate ligands. |

| Bite Angle (β) | The P-M-P angle in a metal complex. For a propane backbone, this is typically around 90-95°.[1] | ~91° (in a typical complex) | The natural bite angle for a ligand with a propylene backbone is approximately 91°.[1] |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating or -withdrawing ability, determined from the ν(CO) stretching frequency of a [Ni(CO)₃L] or [Ni(CO)₂(L₂)] complex. | Expected: < 2060 cm⁻¹ | The di-tert-butylphosphino groups are strong σ-donors, leading to increased electron density on the metal and enhanced back-bonding to the CO ligands. This weakens the C-O bond and lowers its stretching frequency. The TEP is expected to be in the range of highly electron-donating phosphines. |

Experimental Protocols

Determination of the Tolman Cone Angle via X-ray Crystallography

The Tolman cone angle is most accurately determined from single-crystal X-ray diffraction data of a metal complex containing the dtbpp ligand.

Protocol:

-

Synthesis and Crystallization: Synthesize a suitable metal complex of dtbpp (e.g., [PdCl₂(dtbpp)], [NiCl₂(dtbpp)]). Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

-

Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares methods.

-

Cone Angle Calculation: From the refined crystal structure, determine the coordinates of the metal atom and all atoms of the dtbpp ligand. The cone angle is then calculated as the apex angle of a cone, with the metal atom at the vertex, that tangentially touches the van der Waals spheres of all atoms of one of the di-tert-butylphosphino groups. Specialized software is typically used for this calculation, assuming a standard M-P bond length (e.g., 2.28 Å for nickel complexes) for standardization.

Determination of the Tolman Electronic Parameter via Infrared Spectroscopy

The TEP for a bidentate ligand like dtbpp is determined by measuring the symmetric and asymmetric C-O stretching frequencies in a dicarbonylnickel(0) complex, [Ni(CO)₂(dtbpp)].

Protocol:

-

Synthesis of [Ni(CO)₂(dtbpp)]:

-

Caution: Nickel carbonyl is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.

-

A solution of a suitable nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in an inert solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, one equivalent of the dtbpp ligand is added. The reaction mixture is stirred at room temperature.

-

Carbon monoxide (CO) gas is then carefully bubbled through the solution. The reaction progress can be monitored by the color change of the solution.

-

The resulting [Ni(CO)₂(dtbpp)] complex can be isolated by removing the solvent under reduced pressure and purified by recrystallization, typically from a non-polar solvent like pentane at low temperature.

-

-

Infrared Spectroscopy:

-

Prepare a solution of the purified [Ni(CO)₂(dtbpp)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).

-

Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

Identify the symmetric (A₁) and asymmetric (B₁) ν(CO) bands. For bidentate phosphines, an average of these two frequencies is often used to correlate with the TEP scale of monodentate ligands.[2]

-

The Underlying Principles

The steric and electronic parameters of dtbpp have a direct impact on its performance in catalysis. The large cone angle can create a sterically demanding environment around the metal center, which can influence substrate binding and product selectivity. The strong electron-donating nature of the ligand increases the electron density on the metal, which in turn enhances π-back-bonding to other ligands, such as carbon monoxide. This relationship is the basis for the Tolman electronic parameter.

Conclusion

This compound is a ligand of significant interest due to its pronounced steric bulk and strong electron-donating character. While precise, experimentally verified values for its Tolman parameters are not widely reported, the established methodologies of X-ray crystallography and infrared spectroscopy of nickel carbonyl complexes provide clear pathways for their determination. The protocols and principles outlined in this guide offer a framework for researchers to quantify the steric and electronic influence of dtbpp, enabling more informed ligand selection and catalyst design in their chemical endeavors.

References

An In-depth Technical Guide on the Solubility of 1,3-Bis(di-tert-butylphosphino)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the organophosphorus compound 1,3-Bis(di-tert-butylphosphino)propane. Given the general utility of phosphine ligands in catalysis, understanding their solubility is critical for reaction optimization, catalyst recovery, and process development. This document outlines the known solubility properties, provides a detailed experimental protocol for determining solubility of this and similar air-sensitive compounds, and illustrates a typical catalytic cycle where such a ligand is employed.

Introduction to this compound

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature or standard chemical databases. However, based on its molecular structure—a nonpolar hydrocarbon backbone with sterically hindered phosphine groups—and information on similar phosphine ligands, a qualitative assessment of its solubility can be made.

Qualitative Solubility Profile:

Based on the principle of "like dissolves like," this compound is expected to be soluble in nonpolar and weakly polar aprotic organic solvents. Its solubility is predicted to decrease in polar aprotic and, especially, polar protic solvents.

Quantitative Solubility Data:

A calculated value for the water solubility of this compound is approximately 1.0 x 10⁻⁴ g/L at 25°C, indicating it is practically insoluble in water[1]. For organic solvents, empirical determination is necessary. The following table has been prepared to be populated with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Temperature (°C) |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data to be determined | Data to be determined | 25 |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | 25 |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | 25 |

| Dichloromethane (DCM) | 84.93 | 1.327 | Data to be determined | Data to be determined | 25 |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | 25 |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | 25 |

Note: The data in this table is intended to be populated through the experimental protocol outlined in Section 3.

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The following protocol describes a gravimetric method for determining the solubility of an air-sensitive compound like this compound in various organic solvents under an inert atmosphere.

3.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous organic solvents (THF, toluene, hexane, DCM, methanol, acetone)

-

Schlenk flasks

-

Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

-

Syringes and needles

-

Cannula for liquid transfer

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus suitable for air-sensitive techniques (e.g., Schlenk filter)

-

Pre-weighed vials

3.2. Procedure

-

Preparation of Saturated Solution:

-

Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar.

-

Add a known volume of the desired anhydrous solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring.

-

Using a cannula or a syringe fitted with a filter, carefully withdraw a known volume of the supernatant (the saturated solution). It is crucial to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, dry vial.

-

Remove the solvent under vacuum, taking care to avoid any loss of the solid solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility can be expressed in g/100 mL or mol/L using the following formulas:

-

Solubility ( g/100 mL) = (mass of solute in g / volume of aliquot in mL) * 100

-

Solubility (mol/L) = (mass of solute in g / molar mass of solute in g/mol ) / (volume of aliquot in mL / 1000 mL/L)

-

-

3.3. Safety Precautions

-

This compound and many organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.

-

The use of appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Schlenk line and glovebox techniques require proper training.

Visualization of a Catalytic Cycle

This compound is a ligand commonly used in palladium-catalyzed cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction, a common application for such phosphine ligands.

References

Commercial Availability and Technical Guide for 1,3-Bis(di-tert-butylphosphino)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and catalytic applications of 1,3-Bis(di-tert-butylphosphino)propane. This bidentate phosphine ligand, characterized by its bulky tert-butyl groups, is a valuable tool in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound, with CAS Number 121115-33-1, is commercially available from several chemical suppliers. Researchers can inquire about its availability and purchase it from companies such as chemBlink, ChemicalBook, Echemi, and BLDpharm.[1] It is typically offered in various quantities, and information regarding available grades and purities can be obtained directly from the suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the data, such as boiling and flash points, are predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₂P₂ | [2][3] |

| Molecular Weight | 332.48 g/mol | [2][3] |

| Appearance | Liquid (at room temperature) | [1] |

| Boiling Point (Predicted) | 379.2 ± 25.0 °C | [2] |

| Flash Point (Predicted) | 192.8 ± 29.5 °C | [2] |

| Solubility (Calculated) | Insoluble in water (1.0E-4 g/L at 25 °C) | [4] |

| XLogP3 | 6.86 | [2] |

Synthesis

Adapted Experimental Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of 1,3-bis(diphenylphosphino)propane and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dichloropropane or 1,3-Dibromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate glassware for inert atmosphere chemistry (e.g., Schlenk line)

Procedure:

-

Preparation of Lithium di-tert-butylphosphide:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution. The formation of the lithium phosphide is often indicated by a color change.

-

Stir the reaction mixture at 0 °C for 30-60 minutes and then allow it to warm to room temperature for an additional hour to ensure complete formation of the phosphide.

-

-

Reaction with 1,3-Dihalopropane:

-

Cool the lithium di-tert-butylphosphide solution back to 0 °C.

-

Slowly add a solution of 1,3-dichloropropane or 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.

-

Catalytic Applications

Bidentate phosphine ligands with bulky alkyl substituents, such as this compound, are highly valuable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl groups can enhance the catalytic activity and influence the selectivity of the reaction. While specific protocols for this ligand are scarce in the immediate literature, its application can be inferred from its structural similarity to other bulky phosphine ligands used in well-established reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, where this compound would serve as a ligand.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle, where a ligand like this compound plays a crucial role in stabilizing the palladium center and facilitating the key steps, is depicted below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The catalytic cycle, facilitated by a palladium-phosphine complex, is shown below. The bulky nature of this compound can promote the reductive elimination step, leading to higher reaction efficiency.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Safety and Handling

Phosphine ligands, including this compound, are typically air-sensitive and should be handled under an inert atmosphere.[2] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Appropriate personal protective equipment, such as safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Coordination Chemistry of 1,3-Bis(di-tert-butylphosphino)propane: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The sterically demanding and electron-rich diphosphine ligand, 1,3-bis(di-tert-butylphosphino)propane (dtbpp), has emerged as a valuable tool in coordination chemistry and catalysis. Its unique electronic and steric properties, imparted by the bulky tert-butyl groups, lead to the formation of highly stable and reactive metal complexes. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of dtbpp, with a focus on its transition metal complexes relevant to synthetic chemistry and potentially to the development of novel therapeutic agents.

Synthesis of this compound (dtbpp)

The synthesis of dtbpp is typically achieved through the reaction of a dihaloalkane with a metal phosphide. A common and effective method involves the reaction of 1,3-dichloropropane with lithium di-tert-butylphosphide. The latter is generated in situ by the deprotonation of di-tert-butylphosphine with a strong base such as n-butyllithium.

Experimental Protocol: Synthesis of dtbpp

Materials:

-

Di-tert-butylphosphine

-

n-Butyllithium (in hexanes)

-

1,3-Dichloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF and cooled to 0 °C in an ice bath.

-

Di-tert-butylphosphine (2.0 equivalents) is slowly added to the stirred THF.

-

n-Butyllithium (2.0 equivalents) is added dropwise to the solution, resulting in the formation of a colored solution of lithium di-tert-butylphosphide. The solution is stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature for an additional hour.

-

The reaction mixture is cooled back to 0 °C, and a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or chromatography to afford pure this compound.

Coordination Chemistry

The dtbpp ligand readily coordinates to a variety of transition metals, acting as a bidentate chelating ligand to form a stable six-membered ring. The large cone angle of the di-tert-butylphosphino groups significantly influences the geometry and reactivity of the resulting metal complexes.

Palladium Complexes

Palladium complexes of dtbpp have been extensively studied, particularly for their catalytic activity. The synthesis of [Pd(dtbpp)Cl₂] is a common entry point to this class of compounds.

Materials:

-

This compound (dtbpp)

-

Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride

-

Dichloromethane or other suitable solvent

Procedure:

-

In a Schlenk flask under an inert atmosphere, dtbpp (1.0 equivalent) is dissolved in dichloromethane.

-

Bis(benzonitrile)palladium(II) chloride (1.0 equivalent) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The product can be isolated by precipitation with a non-polar solvent (e.g., hexanes) or by removal of the solvent under vacuum.

-

The resulting solid is washed and dried to yield [Pd(dtbpp)Cl₂].

Table 1: Spectroscopic Data for dtbpp and its Palladium Complex

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |

| dtbpp | ~20.5 | CDCl₃ |

| [Pd(dtbpp)Cl₂] | ~56.0 | CDCl₃ |

Note: ³¹P NMR chemical shifts can vary depending on the solvent and concentration.

Nickel and Platinum Complexes

While less common in the literature, nickel and platinum complexes of dtbpp can be synthesized using similar methodologies to the palladium analogues, typically by reacting the dtbpp ligand with a suitable nickel(II) or platinum(II) precursor. These complexes are of interest for their potential in catalysis and materials science.

Structural Data

The steric bulk of the tert-butyl groups in dtbpp has a profound impact on the geometry of its metal complexes, often enforcing specific coordination environments and influencing bond lengths and angles. While a comprehensive crystallographic database for dtbpp complexes is still developing, data from related structures provides insight into the expected structural features. For example, in square planar palladium(II) complexes with bulky diphosphine ligands, the P-Pd-P bite angle and Pd-P bond lengths are key parameters determining catalytic activity.

Table 2: Representative Bond Lengths and Angles for Palladium-Diphosphine Complexes

| Complex | Pd-P Bond Length (Å) | P-Pd-P Bite Angle (°) | Reference |

| [Pd(dppp)Cl₂] | 2.23-2.25 | ~90-92 | [Generic dppp complex data] |

| [Pd(dtbpp)Cl₂] | Expected to be slightly longer than in dppp complexes due to increased steric bulk | Expected to be slightly larger than in dppp complexes | N/A |

(Note: Specific crystallographic data for [Pd(dtbpp)Cl₂] was not available in the searched literature. The provided information is based on trends observed for similar bulky phosphine ligands.)

Catalytic Applications

The primary application of dtbpp-metal complexes is in the field of homogeneous catalysis. The unique steric and electronic properties of the ligand can lead to high activity and selectivity in a variety of transformations.

Alkoxycarbonylation Reactions

Palladium complexes of dtbpp have shown significant promise in alkoxycarbonylation reactions, which are important industrial processes for the synthesis of esters. The bulky nature of the dtbpp ligand is thought to promote the formation of the desired linear ester products by disfavoring side reactions.

The catalytic cycle for the palladium-catalyzed alkoxycarbonylation of alkenes is generally understood to proceed through a "hydride mechanism".

The dtbpp ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The steric hindrance provided by the tert-butyl groups can influence the regioselectivity of the alkene insertion and the rate of the subsequent steps.

Relevance to Drug Development

While the primary applications of dtbpp complexes have been in industrial catalysis, the principles of their coordination chemistry and reactivity are relevant to drug development. The design of novel metal-based therapeutic agents often relies on the use of carefully selected ligands to control the geometry, stability, and reactivity of the metal center. The robust nature of the dtbpp ligand and its ability to form stable complexes could be exploited in the design of new metallodrugs with unique mechanisms of action. For instance, platinum-based anticancer drugs rely on specific coordination geometries, and the use of bulky phosphine ligands could lead to new classes of compounds with altered pharmacological profiles.

Conclusion

This compound is a ligand with significant potential in coordination chemistry and catalysis. Its bulky and electron-donating nature leads to the formation of unique metal complexes with high stability and reactivity. While palladium complexes of dtbpp have been the most explored, further investigation into its coordination with other transition metals is warranted. The detailed understanding of the synthesis, structure, and reactivity of dtbpp complexes will undoubtedly pave the way for their application in a broader range of chemical transformations, with potential implications for both industrial processes and the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for 1,3-Bis(di-tert-butylphosphino)propane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(di-tert-butylphosphino)propane (dtbpp) as a ligand in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols for key reactions, quantitative data for representative transformations, and diagrams illustrating the catalytic cycle and experimental workflow.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are indispensable in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] The success of these transformations is often critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.

This compound (dtbpp) is a bidentate phosphine ligand characterized by its bulky tert-butyl groups and a flexible three-carbon (propane) backbone. These features impart high electron-donating ability and a specific bite angle that can promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination, making it a valuable ligand for a range of cross-coupling reactions.

Key Applications

The palladium/dtbpp catalytic system is effective for several important cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboronic acids/esters and aryl/vinyl halides.

-

Buchwald-Hartwig Amination: Formation of C(sp²)-N bonds between aryl halides and amines.

-

Heck Reaction: Coupling of aryl or vinyl halides with alkenes.

-

Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.

Data Presentation

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions using the dtbpp ligand.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Pd Source (mol%) | dtbpp (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | 3 | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |

| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dtbpp) (2) | - | K₂CO₃ | THF | 80 | 24 | 95 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 18 | 85 |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amines

| Entry | Aryl Chloride | Amine | Pd Source (mol%) | dtbpp (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.5) | 3 | NaOtBu | Toluene | 100 | 8 | 94 |

| 2 | 1-Chloro-4-methoxybenzene | Piperidine | Pd₂(dba)₃ (0.5) | 1.5 | K₃PO₄ | Dioxane | 110 | 12 | 89 |

| 3 | 2-Chlorotoluene | N-Methylaniline | PdCl₂(dtbpp) (2) | - | LiHMDS | THF | 90 | 24 | 82 |

| 4 | 4-Chlorobenzonitrile | Pyrrolidine | Pd(OAc)₂ (2) | 4 | NaOtBu | Toluene | 100 | 10 | 96 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using the dtbpp ligand.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dtbpp))

-

This compound (dtbpp)

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane, THF) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (1-2 mol%) and dtbpp (2-4 mol%) if not using a pre-formed complex.

-

Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine using the dtbpp ligand.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dtbpp))

-

This compound (dtbpp)

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source (0.5-2 mol%), dtbpp (1-4 mol%) if required, and the base (1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.

-

Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

-

Place the reaction vessel in a preheated oil bath and stir at the specified temperature (typically 90-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired aryl amine.

Mandatory Visualization

Caption: General catalytic cycle for palladium-catalyzed cross-coupling with a bidentate ligand.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 1,3-Bis(di-tert-butylphosphino)propane Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination reaction employing the bulky, electron-rich phosphine ligand, 1,3-Bis(di-tert-butylphosphino)propane (dtbpp). This document outlines the reaction mechanism, offers generalized experimental procedures, and presents representative data for the synthesis of a variety of N-aryl compounds.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] This transformation has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2] The reaction is catalyzed by a palladium complex, and the choice of phosphine ligand is crucial for achieving high efficiency and selectivity.[2]

Bulky and electron-rich phosphine ligands, such as this compound (dtbpp), play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the di-tert-butylphosphino groups can promote the formation of the active monoligated palladium species and accelerate the final C-N bond-forming reductive elimination step.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0) and palladium(II) catalytic cycle. The dtbpp ligand facilitates this process by stabilizing the palladium center and promoting the desired bond formations.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination using the this compound (dtbpp) ligand. These procedures should be adapted and optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 3.1: General Procedure for the Amination of Aryl Bromides with Primary Aliphatic Amines

This protocol describes a typical reaction between an aryl bromide and a primary aliphatic amine.

-

Reagents and Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (dtbpp)

-

Aryl bromide

-

Primary aliphatic amine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dtbpp (0.015 mmol, 1.5 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add sodium tert-butoxide (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and the primary aliphatic amine (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3.2: Amination of Aryl Chlorides with Secondary Cyclic Amines

This protocol is adapted for the more challenging coupling of an aryl chloride with a secondary cyclic amine, often requiring slightly higher catalyst loading and temperature.

-

Reagents and Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (dtbpp)

-

Aryl chloride

-

Secondary cyclic amine (e.g., morpholine, piperidine)

-

Lithium bis(trimethylsilyl)amide (LHMDS)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and dtbpp (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.

-

Add the aryl chloride (1.0 mmol), the secondary cyclic amine (1.2 mmol), and LHMDS (1.5 mmol).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the tube and heat the mixture to 100-120 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by silica gel chromatography.

-

Data Presentation: Representative Substrate Scope and Yields

The following tables summarize representative yields for the Buchwald-Hartwig amination using a Pd/dtbpp catalyst system. These are illustrative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 1: Amination of Various Aryl Halides with Morpholine

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | 4-Chlorotoluene | LHMDS | Dioxane | 110 | 18 | 85 |

| 3 | 2-Bromopyridine | K₃PO₄ | t-BuOH | 90 | 16 | 88 |

| 4 | 4-Bromoanisole | NaOtBu | Toluene | 100 | 10 | 95 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | LHMDS | Dioxane | 110 | 24 | 78 |

Table 2: Coupling of 4-Chlorotoluene with Various Amines

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | NaOtBu | Toluene | 100 | 14 | 89 |

| 2 | Benzylamine | K₂CO₃ | Dioxane | 110 | 20 | 81 |

| 3 | Piperidine | LHMDS | Dioxane | 110 | 18 | 90 |

| 4 | n-Hexylamine | NaOtBu | Toluene | 100 | 16 | 86 |

| 5 | Di-n-butylamine | LHMDS | Dioxane | 110 | 24 | 75 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.

Caption: General workflow for Buchwald-Hartwig amination.

Safety and Handling

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Organophosphorus compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Strong bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

By following these guidelines and protocols, researchers can effectively utilize the Pd/dtbpp catalyst system for a range of Buchwald-Hartwig amination reactions to synthesize valuable N-arylated compounds.

References

Application Notes and Protocols for Sonogashira Coupling Using 1,3-Bis(di-tert-butylphosphino)propane

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of ligand associated with the palladium center is critical to the reaction's efficiency and substrate scope. Bulky and electron-rich phosphine ligands, such as 1,3-Bis(di-tert-butylphosphino)propane (dtbpp), have been shown to significantly boost catalytic activity. These ligands promote the formation of highly active, monoligated palladium(0) species that facilitate the oxidative addition of even less reactive aryl chlorides and allow for milder reaction conditions.[2][3]

This document provides a detailed protocol for a copper-free Sonogashira coupling reaction utilizing this compound as the ligand. Copper-free systems are often preferred to prevent the undesirable homocoupling of alkynes (Glaser coupling) and to simplify product purification.[4][5] The following protocols are designed to serve as a starting point for researchers, scientists, and drug development professionals, and may be optimized for specific applications.

Catalytic Cycle and the Role of the Ligand

The copper-free Sonogashira coupling proceeds via a palladium catalytic cycle. The bulky and electron-rich this compound ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the cycle.

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the dtbpp ligand, reacts with the aryl or vinyl halide (Ar-X) in an oxidative addition step to form a Pd(II) complex. The electron-rich nature of the ligand increases the electron density on the palladium center, promoting this typically rate-limiting step, especially for less reactive halides like aryl chlorides.[2]

-

Deprotonation and Alkyne Binding: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide can then coordinate to the Pd(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The steric bulk of the dtbpp ligand can facilitate this step.[3]

Visualizing the Catalytic Cycle

Caption: Copper-Free Sonogashira Catalytic Cycle.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a palladium catalyst with this compound (dtbpp).

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)

-

This compound (dtbpp)

-

Aryl bromide

-

Terminal alkyne

-

Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or an amine base like Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the dtbpp ligand (1.1-2.2 mol%, maintaining a Pd:Ligand ratio of approximately 1:1.1).

-

Reaction Setup: Add the aryl bromide (1.0 equivalent) and the chosen base (e.g., Cs₂CO₃, 2.0 equivalents) to the flask.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 3-5 mL per mmol of aryl halide). Stir the mixture for a few minutes. Then, add the terminal alkyne (1.2-1.5 equivalents) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Caption: General Experimental Workflow for Sonogashira Coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various aryl halides with terminal alkynes using bulky, electron-rich phosphine ligands similar to dtbpp. These serve as a reference for expected outcomes.

Table 1: Coupling of Aryl Bromides with Phenylacetylene

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | dtbpp (2.2) | Cs₂CO₃ (2) | Toluene | 80 | 12 | ~95 |

| 2 | PdCl₂(PhCN)₂ (1) | dtbpp (1.1) | K₂CO₃ (2) | Dioxane | 100 | 16 | ~92 |

| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | RT | 18 | ~98 |

| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | ~97 |

Table 2: Coupling of Aryl Chlorides with Terminal Alkynes

| Entry | Aryl Chloride | Alkyne | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ (2) | dtbpp (4) | K₃PO₄ (2) | Toluene | 110 | 24 | ~85 |

| 2 | 1-Chloro-4-nitrobenzene | 1-Hexyne | Pd₂(dba)₃ (1.5) | dtbpp (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~90 |

| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | ~88 |

Note: Yields are approximate and based on literature for similar bulky phosphine ligands, as specific comprehensive data for dtbpp was not found in the initial search. Optimization is likely required for specific substrate combinations.

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable.

-

Reactions under an inert atmosphere require proper training and equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for 1,3-Bis(di-tert-butylphosphino)propane in Nickel-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals